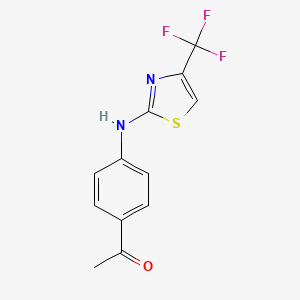

1-(4-((4-(Trifluoromethyl)thiazol-2-yl)amino)phenyl)ethanone

Description

1-(4-((4-(Trifluoromethyl)thiazol-2-yl)amino)phenyl)ethanone is a structurally complex organic compound featuring a thiazole ring substituted with a trifluoromethyl group, an amino linkage to a phenyl ring, and an ethanone moiety. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiazole ring contributes to π-π stacking interactions in biological systems .

Properties

Molecular Formula |

C12H9F3N2OS |

|---|---|

Molecular Weight |

286.27 g/mol |

IUPAC Name |

1-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |

InChI |

InChI=1S/C12H9F3N2OS/c1-7(18)8-2-4-9(5-3-8)16-11-17-10(6-19-11)12(13,14)15/h2-6H,1H3,(H,16,17) |

InChI Key |

SWYYFGADDOKHEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

1-(4-((4-(Trifluoromethyl)thiazol-2-yl)amino)phenyl)ethanone, also known as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-((4-(Trifluoromethyl)thiazol-2-yl)amino)phenyl)ethanone can be described as follows:

- Molecular Formula : C17H14F3N3OS

- Molecular Weight : 364.34 g/mol

- CAS Number : 255833-41-1

The presence of the trifluoromethyl group is significant as it enhances lipophilicity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Thiazole derivatives have shown promise against various pathogens, suggesting that this compound might possess similar properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- A study reported that thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values often in the low micromolar range .

- Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring enhance activity; for example, the introduction of electron-donating groups increases cytotoxic effects .

Antimicrobial Activity

Thiazole derivatives have been investigated for their antimicrobial properties:

- Research has shown that compounds with thiazole rings exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated that compounds with a trifluoromethyl group demonstrated enhanced apoptosis rates compared to those without it. Specifically, one derivative showed an IC50 value of 1.61 µg/mL against A431 cells, indicating potent antitumor activity .

Case Study 2: Antimicrobial Properties

In another investigation, a thiazole derivative was tested for its antimicrobial efficacy against Staphylococcus aureus. The compound exhibited significant inhibition at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-((4-(Trifluoromethyl)thiazol-2-yl)amino)phenyl)ethanone is closely related to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and receptor binding affinity |

| Thiazole Ring | Essential for enzyme inhibition and antimicrobial activity |

| Phenyl Substituents | Modifications enhance cytotoxicity; electron-donating groups improve efficacy |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1-(4-((4-(Trifluoromethyl)thiazol-2-yl)amino)phenyl)ethanone in cancer treatment:

- Mechanism of Action: The compound exhibits antimitotic activity against various human tumor cell lines. According to the National Cancer Institute (NCI), it shows a mean growth inhibition (GI50) value of approximately 15.72 μM across tested lines, indicating its efficacy as an anticancer agent .

- Cell Line Studies: In vitro experiments have demonstrated that treatment with this compound results in reduced cell viability and proliferation in cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

Neuroprotective Effects

The structural characteristics of this compound suggest possible neuroprotective properties:

- CNS Disorders: Preliminary research indicates that it may be beneficial in treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease . The compound's ability to inhibit specific enzymes involved in neurodegeneration is under investigation.

Metabolic Syndrome Treatment

Research has indicated that compounds similar to 1-(4-((4-(Trifluoromethyl)thiazol-2-yl)amino)phenyl)ethanone could play a role in managing metabolic disorders:

- Insulin Resistance and Obesity: The compound has been associated with the inhibition of enzymes related to metabolic syndrome, which includes conditions like type 2 diabetes and obesity. Its pharmacological profile suggests potential for treating related cardiovascular issues .

Data Tables

Case Studies

- In Vitro Evaluation:

-

In Vivo Studies:

- Animal models have shown promising results with reductions in tumor size following administration of the compound, supporting its therapeutic potential in oncology.

- Neuroprotective Mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the thiazole ring substituents, aromatic systems, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Thiazole Substitution Patterns :

- The target compound lacks the methyl group at the thiazole 4-position present in , which may reduce steric hindrance and improve binding to flat enzymatic pockets.

- Compared to chlorothiazole derivatives , the trifluoromethyl group provides stronger electron-withdrawing effects, enhancing stability against metabolic degradation.

Aromatic and Linker Modifications: Piperazine-containing analogs (e.g., MK47 in ) exhibit broader pharmacokinetic profiles due to the flexible piperazine ring, whereas the rigid thiazole-phenyl-ethanone scaffold of the target compound may favor selectivity for specific targets. Urea-linked thiazoles (e.g., ) show higher hydrogen-bonding capacity, which correlates with improved inhibition of kinases or proteases compared to ethanone-terminated analogs.

Biological Activity Trends: Compounds with trifluoromethylphenyl groups (e.g., ) consistently demonstrate superior antiproliferative and enzyme-inhibitory activities compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.